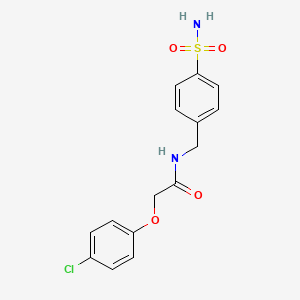
Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- is an organic compound with a complex structureThis compound is a solid powder that is soluble in organic solvents like ethanol and ether but has poor solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- involves several steps. One common method is the reaction of 4-chlorophenol with 4-aminobenzylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The compound is typically produced in batch reactors, followed by purification processes such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Aminophenoxy)phenyl)acetamide: Similar structure but lacks the chlorophenoxy group.
N-(4-(4-Chlorophenoxy)phenyl)acetamide: Similar structure but lacks the aminosulfonyl group.
Uniqueness
Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- is unique due to the presence of both the aminosulfonyl and chlorophenoxy groups.
Properties
CAS No. |
58590-36-6 |
|---|---|
Molecular Formula |
C15H15ClN2O4S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H15ClN2O4S/c16-12-3-5-13(6-4-12)22-10-15(19)18-9-11-1-7-14(8-2-11)23(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |
InChI Key |
YVHJBUAGMFAHBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















